5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorothiophene Group: This step involves the sulfonylation of a chlorothiophene derivative with a suitable sulfonyl chloride.
Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where an ethoxyphenyl derivative is introduced to the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.
Substitution: The chlorothiophene and ethoxyphenyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Possible applications as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and oxadiazole groups suggests potential for hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-((5-Chlorothiophen-2-yl)sulfonyl)-3-phenyl-1,2,4-oxadiazole
- 5-((5-Bromothiophen-2-yl)sulfonyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
The unique combination of the chlorothiophene and ethoxyphenyl groups in 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole may confer distinct biological activities or physical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Biological Activity
The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula for this compound is C18H15ClN4O5S, with a molecular weight of approximately 499.0 g/mol. The presence of the chlorothiophene group and the oxadiazole ring contributes to its unique biological profile.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis |
HeLa | 2.41 | Cell cycle arrest |
PANC-1 | 1.50 | Inhibition of HDAC |
The compound's ability to induce apoptosis in cancer cells has been linked to increased expression of p53 and activation of caspase pathways, suggesting that it may function as a potent anticancer agent .
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various oxadiazole derivatives, including our compound of interest, researchers found that at concentrations ranging from 10 µM to 100 µM, significant cell death was observed in MCF-7 and HeLa cell lines. The study utilized flow cytometry to analyze apoptosis rates and confirmed that the mechanism involved mitochondrial dysfunction leading to caspase activation .
Study 2: In Vivo Efficacy
In vivo studies involving animal models have shown promising results regarding the efficacy of oxadiazole derivatives in tumor reduction. The administration of the compound at a dose of 10 mg/kg resulted in a significant decrease in tumor volume compared to control groups, indicating its potential as an effective therapeutic agent .
Properties
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S2/c1-2-21-11-5-3-10(4-6-11)15-17-13(22-18-15)9-24(19,20)14-8-7-12(16)23-14/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZSASXEACDKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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